5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methoxyphenyl sulfanyl group, a methyl group, and a phenyl group. The presence of these functional groups could potentially give this compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and phenyl rings, as well as the sulfanyl and methoxy groups, would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds. The sulfanyl group could potentially be oxidized, and the methoxy group might participate in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces between its molecules .Scientific Research Applications
Catalytic Applications
Sulfuric acid derivatives, including compounds related to 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been utilized as recyclable catalysts. Tayebi et al. (2011) explored the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, achieving yields of 74-90% (Tayebi et al., 2011).
Synthesis and Structural Studies
Research has been conducted on synthesizing derivatives of pyrazole carbaldehydes, including compounds similar to this compound. Cuartas et al. (2017) studied the microwave-assisted synthesis of 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its subsequent reactions to produce various derivatives (Cuartas et al., 2017).
Biological Activities
Puthran et al. (2019) synthesized novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were evaluated for their antimicrobial activities. Some derivatives, including those related to the compound , showed significant biological activity (Puthran et al., 2019).
Photophysical Properties
Deore et al. (2015) conducted a study on the synthesis of pyrazolo-[3,4-b]pyridine and pyrazolo[3,4-b][1,8]naphthyridines, including derivatives of the compound . They evaluated the absorption and emission spectra of these compounds, observing that the properties depend on the substituent's position (Deore et al., 2015).
Antioxidant Studies
Gurunanjappa et al. (2017) synthesized 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for their antimicrobial and antioxidant activities. The study revealed that derivatives with certain substitutions exhibit significant antioxidant properties (Gurunanjappa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-20-18(23-15-10-8-14(22-2)9-11-15)16(12-21)17(19-20)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFYYSFBFAHPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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